molecular formula C12H12IN5O3 B12706499 4-Amino-7-(4-hydroxy-5-hydroxymethyl-3-iodo-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile CAS No. 127880-96-0

4-Amino-7-(4-hydroxy-5-hydroxymethyl-3-iodo-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile

Cat. No.: B12706499
CAS No.: 127880-96-0
M. Wt: 401.16 g/mol
InChI Key: IMAPDARMZOMLIG-IQEPQDSISA-N
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Description

4-Amino-7-(4-hydroxy-5-hydroxymethyl-3-iodo-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(4-hydroxy-5-hydroxymethyl-3-iodo-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. The starting materials might include pyrrolo[2,3-d]pyrimidine derivatives and tetrahydrofuran intermediates. Key steps could involve:

    Nitration: Introduction of the nitro group.

    Reduction: Conversion of the nitro group to an amino group.

    Iodination: Introduction of the iodine atom.

    Cyclization: Formation of the pyrrolo[2,3-d]pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions could target the nitro or carbonitrile groups.

    Substitution: Halogen substitution reactions, especially involving the iodine atom.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biochemical Probes: Utilized in studying biochemical pathways and enzyme interactions.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Amino-7-(4-hydroxy-5-hydroxymethyl-3-iodo-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-7H-pyrrolo[2,3-d]pyrimidine: A simpler analog without the tetrahydrofuran and iodine substituents.

    7-Iodo-7H-pyrrolo[2,3-d]pyrimidine: Lacks the amino and tetrahydrofuran groups.

Properties

CAS No.

127880-96-0

Molecular Formula

C12H12IN5O3

Molecular Weight

401.16 g/mol

IUPAC Name

4-amino-7-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H12IN5O3/c13-8-9(20)6(3-19)21-12(8)18-2-5(1-14)7-10(15)16-4-17-11(7)18/h2,4,6,8-9,12,19-20H,3H2,(H2,15,16,17)/t6-,8+,9-,12-/m1/s1

InChI Key

IMAPDARMZOMLIG-IQEPQDSISA-N

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)I)N)C#N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)I)N)C#N

Origin of Product

United States

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